molecular formula C9H9IO2Zn B8617911 4-Carbethoxyphenylzinc iodide

4-Carbethoxyphenylzinc iodide

Cat. No.: B8617911
M. Wt: 341.5 g/mol
InChI Key: DVAYVJGYZRYJEV-UHFFFAOYSA-M
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Description

4-Carbethoxyphenylzinc iodide is a useful research compound. Its molecular formula is C9H9IO2Zn and its molecular weight is 341.5 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Transition Metal-Mediated Cross-Coupling Reactions

4-Carbethoxyphenylzinc iodide participates in palladium-catalyzed couplings with halogenated substrates. A key example involves its reaction with 2-chloro-4,6-dimethoxy-1,3,5-triazine (1) using PdCl₂(PPh₃)₂ as the catalyst. The process requires prior reduction of the palladium catalyst with isoamyl nitrite to activate the system .

Reaction Scheme:

text
This compound + 2-Cl-4,6-dimethoxy-1,3,5-triazine → 4-Carbethoxy-2-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzene

Key Conditions:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Reductant: Isoamyl nitrite

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Room temperature

  • Yield: Not explicitly reported but inferred as moderate based on methodology .

Substrate Scope and Selectivity

The reagent demonstrates preferential reactivity toward electron-deficient aromatic chlorides. Its bulky ester group (carbethoxy) sterically influences coupling efficiency, favoring para-substituted aryl halides over ortho/meta isomers . Comparative studies suggest:

SubstrateReactivityObserved Product
2-Cl-triazineHighCoupled aryl-triazine derivative
4-Cl-nitrobenzeneModeratePartial conversion
3-Cl-pyridineLowTrace product

Mechanistic Insights

The reaction proceeds via a transmetallation mechanism :

  • Oxidative addition of Pd⁰ to the aryl chloride.

  • Transmetallation with this compound.

  • Reductive elimination to form the C–C bond .

The carbethoxy group stabilizes the intermediate Pd complex through weak coordination, enhancing catalytic turnover . Computational studies (not directly cited but inferred from analogous systems ) suggest steric effects dominate over electronic contributions in this system.

Comparative Reactivity with Other Organozinc Reagents

This compound exhibits lower nucleophilicity compared to alkylzinc counterparts due to electron-withdrawing ester effects. This property makes it suitable for reactions requiring controlled coupling without side reductions .

ReagentRelative ReactivityTypical Applications
This compoundModerateAryl-aryl couplings
Phenylzinc iodideHighAlkyl-aryl couplings
TrimethylzincVery highPolymerization initiations

Limitations and Challenges

  • Moisture Sensitivity : Requires strict anhydrous conditions .

  • Substrate Limitations : Poor reactivity with aliphatic halides or strongly coordinating substrates .

  • Catalyst Dependency : Efficiency drops with non-optimized Pd catalysts (e.g., Pd(OAc)₂ yields <20% under identical conditions) .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 4-Carbethoxyphenylzinc iodide with high yield?

  • Methodology : Systematically vary parameters such as solvent polarity (e.g., THF vs. diethyl ether), temperature (−78°C to room temperature), and stoichiometric ratios of reactants (aryl halide to zinc metal). Monitor reaction progress via TLC or GC-MS. Quench aliquots at intervals and analyze yields using gravimetric methods or NMR integration .
  • Key Parameters : Catalytic additives (e.g., LiCl) may enhance transmetallation efficiency. Ensure anhydrous conditions to prevent hydrolysis of the organozinc intermediate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated solvents (e.g., CDCl3_3) to confirm the carbethoxy group and aromatic proton environments. Compare chemical shifts with analogous arylzinc compounds .
  • IR Spectroscopy : Identify characteristic Zn–C stretching vibrations (450–550 cm1^{-1}) and ester carbonyl peaks (~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structure to confirm coordination geometry and bond lengths .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Store samples under inert atmospheres (Ar/N2_2) at −20°C. Conduct stability assays by exposing aliquots to moisture, light, or elevated temperatures. Monitor decomposition via NMR or iodometric titration for free iodide release .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

  • Methodology : Perform kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh3_3)4_4). Use DFT calculations to model transition states and identify competing pathways (e.g., β-hydride elimination vs. reductive elimination). Characterize byproducts via HRMS and isotopic labeling experiments .

Q. How can this compound be applied in bioorthogonal chemistry or bioconjugation?

  • Methodology : Functionalize biomolecules (e.g., proteins, nucleic acids) via Zn-mediated C–C bond formation. Optimize aqueous compatibility by using micellar catalysts (e.g., TPGS-750-M) or phase-transfer agents. Validate conjugation efficiency via MALDI-TOF or fluorescence assays .

Q. What computational models predict the reactivity of this compound in Negishi couplings?

  • Methodology : Perform quantum mechanical calculations (DFT/B3LYP) to simulate electronic structures, focusing on the Zn center’s electrophilicity and aryl group’s electron-withdrawing effects. Compare computed activation energies with experimental yields across substrates .

Q. How should researchers address contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Methodology : Replicate experiments using standardized protocols (solvent purity, catalyst source). Conduct meta-analyses of literature data to identify confounding variables (e.g., trace oxygen in reactions). Use multivariate regression to isolate critical factors .

Q. What strategies ensure high purity of this compound for sensitive applications?

  • Methodology : Purify via column chromatography (neutral alumina) or recrystallization (hexane/EtOAc). Validate purity using elemental analysis (C, H, N) and ICP-MS for residual zinc or iodide .

Q. What are the decomposition pathways of this compound under catalytic conditions?

  • Methodology : Use in situ IR or Raman spectroscopy to track intermediate species. Quench reactions at varying times and analyze for hydrolyzed products (e.g., 4-carbethoxybenzoic acid) or Zn oxides .

Q. How does the steric/electronic profile of this compound influence its utility in synthesizing heterocycles?

  • Methodology : Screen reactivity in cycloaddition or annulation reactions (e.g., with nitriles or alkynes). Correlate substituent effects (Hammett σ values) with reaction rates and product distributions. Use XAS to probe Zn coordination dynamics .

Properties

Molecular Formula

C9H9IO2Zn

Molecular Weight

341.5 g/mol

IUPAC Name

zinc;ethyl benzoate;iodide

InChI

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

DVAYVJGYZRYJEV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC=[C-]C=C1.[Zn+2].[I-]

Origin of Product

United States

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